molecular formula C24H19ClN4O3 B10881437 2-chloro-N-{4-oxo-2-[({[(1E)-1-phenylethylidene]amino}oxy)methyl]quinazolin-3(4H)-yl}benzamide

2-chloro-N-{4-oxo-2-[({[(1E)-1-phenylethylidene]amino}oxy)methyl]quinazolin-3(4H)-yl}benzamide

Cat. No.: B10881437
M. Wt: 446.9 g/mol
InChI Key: XPVSBBQYNRHCCA-LQKURTRISA-N
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Description

2-chloro-N-{4-oxo-2-[({[(1E)-1-phenylethylidene]amino}oxy)methyl]quinazolin-3(4H)-yl}benzamide is a complex organic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-{4-oxo-2-[({[(1E)-1-phenylethylidene]amino}oxy)methyl]quinazolin-3(4H)-yl}benzamide typically involves multiple steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.

    Introduction of the Chlorine Atom: Chlorination can be achieved using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).

    Formation of the Benzamide Moiety: This step involves the reaction of the quinazoline derivative with benzoyl chloride in the presence of a base such as pyridine.

    Final Coupling Reaction:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and temperature control would be crucial for maintaining consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenylethylidene moiety, using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reduction reactions can target the quinazoline core or the phenylethylidene group, using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution Reagents: Amines, thiols

Major Products

    Oxidation: Formation of quinazoline N-oxides or phenylethylidene ketones.

    Reduction: Formation of reduced quinazoline derivatives or phenylethylidene alcohols.

    Substitution: Formation of substituted quinazoline derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

Biologically, the compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development. Its ability to interact with biological targets such as kinases and receptors is of particular interest.

Medicine

In medicine, the compound is being investigated for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cells by targeting specific signaling pathways.

Industry

Industrially, the compound can be used in the development of new pharmaceuticals and agrochemicals. Its diverse reactivity makes it a valuable component in the synthesis of various bioactive molecules.

Mechanism of Action

The mechanism of action of 2-chloro-N-{4-oxo-2-[({[(1E)-1-phenylethylidene]amino}oxy)methyl]quinazolin-3(4H)-yl}benzamide involves its interaction with specific molecular targets such as kinases and receptors. The compound can inhibit kinase activity by binding to the ATP-binding site, thereby blocking the phosphorylation of downstream targets. This inhibition can lead to the disruption of signaling pathways involved in cell proliferation and survival, ultimately inducing apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(4-oxo-2-quinazolinyl)benzamide
  • N-(4-oxo-2-quinazolinyl)benzamide
  • 2-chloro-N-(4-oxo-2-quinazolinyl)acetamide

Uniqueness

Compared to similar compounds, 2-chloro-N-{4-oxo-2-[({[(1E)-1-phenylethylidene]amino}oxy)methyl]quinazolin-3(4H)-yl}benzamide stands out due to the presence of the phenylethylidene and aminooxy groups. These functional groups enhance its biological activity and provide additional sites for chemical modification, making it a more versatile and potent compound for various applications.

Properties

Molecular Formula

C24H19ClN4O3

Molecular Weight

446.9 g/mol

IUPAC Name

2-chloro-N-[4-oxo-2-[[(E)-1-phenylethylideneamino]oxymethyl]quinazolin-3-yl]benzamide

InChI

InChI=1S/C24H19ClN4O3/c1-16(17-9-3-2-4-10-17)28-32-15-22-26-21-14-8-6-12-19(21)24(31)29(22)27-23(30)18-11-5-7-13-20(18)25/h2-14H,15H2,1H3,(H,27,30)/b28-16+

InChI Key

XPVSBBQYNRHCCA-LQKURTRISA-N

Isomeric SMILES

C/C(=N\OCC1=NC2=CC=CC=C2C(=O)N1NC(=O)C3=CC=CC=C3Cl)/C4=CC=CC=C4

Canonical SMILES

CC(=NOCC1=NC2=CC=CC=C2C(=O)N1NC(=O)C3=CC=CC=C3Cl)C4=CC=CC=C4

Origin of Product

United States

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